molecular formula C7H8FNO2 B068980 Ethyl 3-fluoro-1H-pyrrole-2-carboxylate CAS No. 168102-05-4

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate

Cat. No.: B068980
CAS No.: 168102-05-4
M. Wt: 157.14 g/mol
InChI Key: XKAWEJUJIOUTRS-UHFFFAOYSA-N
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Description

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is a fluorinated pyrrole derivative with the molecular formula C7H8FNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-fluoro-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 2-oxo-2H-pyrrole-3-carboxylate with a fluorinating agent. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced pyrrole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine, forming new substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: Utilized in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-chloro-1H-pyrrole-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 3-bromo-1H-pyrrole-2-carboxylate: Contains a bromine atom in place of fluorine.

    Ethyl 3-iodo-1H-pyrrole-2-carboxylate: Features an iodine atom instead of fluorine.

Uniqueness

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s chemical behavior and biological activity, making it a valuable compound in various research applications.

Biological Activity

Ethyl 3-fluoro-1H-pyrrole-2-carboxylate (EFPC) is a fluorinated pyrrole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of EFPC, including its synthesis, mechanisms of action, and potential therapeutic applications.

EFPC is characterized by the following structural features:

  • Molecular Formula : C₇H₈FNO₂
  • Molecular Weight : Approximately 157.14 g/mol
  • Functional Groups : Contains a carboxylate group and a fluorine atom, which enhance its reactivity and solubility in various solvents .

The presence of fluorine in the compound is significant as it often enhances binding affinity and metabolic stability, crucial traits for drug development.

Antiviral Activity

Research indicates that EFPC exhibits promising antiviral properties, particularly against hepatitis B virus (HBV). Its structural features allow it to interact effectively with viral targets, potentially leading to the development of therapeutics with improved efficacy and selectivity against viral infections.

Antibacterial Activity

EFPC has also shown activity against bacterial strains. A study highlighted its potential as an inhibitor of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. The compound was synthesized alongside other halogen-substituted pyrroles and evaluated for its inhibitory effects on DNA gyrase, demonstrating significant antibacterial activity with an IC50 value lower than 10 nM .

The mechanism by which EFPC exerts its biological effects involves:

  • Enzyme Inhibition : EFPC may inhibit specific enzymes or receptors involved in viral replication or bacterial growth. Studies have shown that compounds similar to EFPC can modulate the activity of DNA gyrase and topoisomerases, which are critical for maintaining DNA structure during replication .
  • Binding Affinity : The incorporation of fluorine enhances the compound's binding affinity to biological targets, increasing its effectiveness as a therapeutic agent .

Comparative Analysis with Similar Compounds

The unique properties of EFPC can be compared with other pyrrole derivatives. The following table summarizes key differences:

Compound NameStructure FeaturesUnique Properties
Ethyl 5-methyl-1H-pyrrole-2-carboxylateMethyl group at position 5Increased lipophilicity; different biological activity
Ethyl 3-chloro-1H-pyrrole-2-carboxylateChlorine instead of fluorineDifferent reactivity profile; potential for different applications
Ethyl 4-fluoro-1H-pyrrole-2-carboxylateFluorine at position 4Variation in electronic properties affecting reactivity

The specific position of substitution and the presence of fluorine in EFPC significantly influence its chemical behavior and biological activity compared to these similar compounds.

Study on Antiviral Properties

In a study focusing on EFPC's antiviral capabilities, researchers synthesized the compound and evaluated its efficacy against HBV. The results indicated that EFPC could effectively reduce viral load in infected cell lines, suggesting its potential as a therapeutic agent for treating HBV infections.

Study on Antibacterial Properties

Another study investigated the antibacterial activity of EFPC against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimal inhibitory concentration (MIC) lower than 1 μg/mL against S. aureus, confirming its potent antibacterial properties .

Properties

IUPAC Name

ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2/c1-2-11-7(10)6-5(8)3-4-9-6/h3-4,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAWEJUJIOUTRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434813
Record name Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168102-05-4
Record name Ethyl 3-fluoro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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